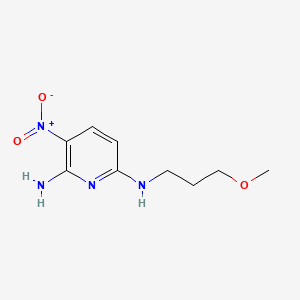
2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(Thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is an organic compound featuring a complex structure with two thiophene rings and an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:
-
Formation of Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, thiophene-2-carbaldehyde can be converted to its oxime, which is then oxidized to form the nitrile oxide. This intermediate reacts with an alkyne to form the isoxazole ring.
-
Acetamide Formation: : The acetamide moiety can be introduced by reacting the isoxazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine, followed by the addition of thiophen-2-ylmethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors for the cycloaddition step to improve yield and efficiency, and employing automated systems for the subsequent acetamide formation to ensure consistency and purity.
化学反応の分析
Types of Reactions
Oxidation: The thiophene rings can undergo oxidation reactions, forming sulfoxides or sulfones depending on the oxidizing agent used.
Reduction: The isoxazole ring can be reduced under hydrogenation conditions to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the isoxazole ring.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
2-(5-(Thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide has several research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.
作用機序
The mechanism of action for 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The isoxazole ring can act as a bioisostere for carboxylic acids, allowing it to inhibit enzymes that recognize carboxylate substrates. The thiophene rings can enhance binding affinity through π-π interactions with aromatic amino acids in protein active sites.
類似化合物との比較
Similar Compounds
2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetamide: Lacks the thiophen-2-ylmethyl group, potentially altering its biological activity and electronic properties.
N-(Thiophen-2-ylmethyl)acetamide: Lacks the isoxazole ring, which may reduce its ability to interact with certain biological targets.
2-(5-(Furan-2-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide: Similar structure but with furan rings instead of thiophene, which can affect its electronic properties and reactivity.
Uniqueness
2-(5-(Thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is unique due to the combination of the isoxazole ring and two thiophene rings, providing a distinct set of electronic properties and potential biological activities that are not present in similar compounds.
特性
IUPAC Name |
N-(thiophen-2-ylmethyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c17-14(15-9-11-3-1-5-19-11)8-10-7-12(18-16-10)13-4-2-6-20-13/h1-7H,8-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARISAXCANJNVCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-Chlorophenyl)-5-formylimidazol-4-yl]sulfanylacetic acid](/img/structure/B2563495.png)



![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2563506.png)

![2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2563509.png)
![3-(2-chloro-6-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2563510.png)


![Rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carbohydrazide](/img/structure/B2563514.png)


